3-Chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide
Description
3-Chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a unique substitution pattern. The benzenesulfonamide core features chloro (Cl) and fluoro (F) groups at the 3- and 2-positions, respectively, which are electron-withdrawing groups (EWGs). The N-linked phenyl group is substituted with a formyl group (CHO) at the para position and methyl groups (CH₃) at the 3- and 5-positions. The formyl group is an EWG, while the methyl groups are electron-donating groups (EDGs).
Properties
IUPAC Name |
3-chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3S/c1-9-6-11(7-10(2)12(9)8-19)18-22(20,21)14-5-3-4-13(16)15(14)17/h3-8,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQSICVTSUEXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)NS(=O)(=O)C2=C(C(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-Chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, efficacy against various cell lines, and related structure-activity relationships (SAR).
Chemical Structure
The compound features a sulfonamide group, a chloro and fluoro substituent on the benzene ring, and a formyl group attached to a dimethyl-substituted phenyl moiety. This unique structure may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities such as antibacterial, antifungal, and anticancer properties. The following sections highlight specific findings relevant to this compound.
Anticancer Activity
Recent studies have shown that sulfonamides can inhibit tumor growth in various cancer cell lines. For instance:
- Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The IC50 values were found to be comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| A-431 | <10 | Doxorubicin | 0.5 |
| Jurkat | <10 | Doxorubicin | 0.5 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Protein Interactions : Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins involved in cell proliferation and survival pathways .
- Downregulation of Oncogenes : High concentrations of the compound have been shown to downregulate oncogenic pathways without complete inhibition of essential cellular functions .
Antibacterial Activity
Sulfonamides are traditionally known for their antibacterial properties. Preliminary investigations into the antibacterial activity of this compound indicate potential efficacy against both Gram-positive and Gram-negative bacteria.
- Efficacy Against Bacteria : In vitro studies revealed that the compound exhibited significant antibacterial activity comparable to standard antibiotics like norfloxacin .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Norfloxacin | 8 |
| Escherichia coli | 20 | Norfloxacin | 16 |
Structure-Activity Relationship (SAR)
The SAR analysis of similar sulfonamide compounds highlights key structural features that enhance biological activity:
- Substituent Effects : The presence of electron-withdrawing groups such as chlorine and fluorine on the aromatic rings is crucial for enhancing potency against cancer cells.
- Dimethyl Substitution : The dimethyl groups on the phenyl ring significantly contribute to the lipophilicity and overall biological activity of the molecule .
Case Studies
Several case studies have documented the biological activity of structurally related compounds:
- Thiazole Derivatives : Compounds featuring thiazole moieties have shown promising anticancer activity due to their ability to interact with multiple cellular targets .
- Phenylthiazol Derivatives : These derivatives exhibited potent antibacterial activity, emphasizing the role of substituents in modulating biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs include N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives studied for HIV integrase (HIV IN) inhibition . The table below summarizes substituent effects on inhibitory activity:
| Compound | Benzenesulfonamide Substituents | N-Phenyl/Quinoline Substituents | Inhibitory Activity (%) |
|---|---|---|---|
| IIIi (Nitro derivative) | Nitro (para) | Styrylquinoline with free hydroxyl | 96.7 |
| IIIf (Methyl derivative) | Methyl (para) | Styrylquinoline with free hydroxyl | 82.0 |
| IIIg (Methoxy derivative) | Methoxy (para) | Styrylquinoline with free hydroxyl | 72.9 |
| Target Compound | 3-Cl, 2-F | 4-CHO, 3,5-CH₃ | Not reported |
Key Observations :
- Electron-Withdrawing Groups (EWGs): The nitro group (para) in IIIi enhances inhibitory activity (96.7%) by increasing benzenesulfonamide acidity, facilitating chelation with metallic cofactors in HIV IN .
- Electron-Donating Groups (EDGs): Methyl and methoxy groups reduce activity (e.g., IIIf: 82.0%, IIIg: 72.9%) due to decreased acidity .
- Critical Role of Free Hydroxyl: Analogs with a free hydroxyl on the styrylquinoline moiety (e.g., IIIi–IIIq) show higher activity than those without . The target compound lacks this group, which may limit its inhibitory potency despite its EWG-rich structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
